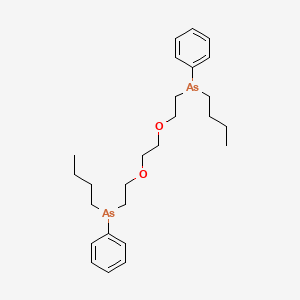
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two arsenic atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenyl derivatives and arsenic-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle arsenic-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce arsenic oxides, while substitution reactions can yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of arsenic atoms in the structure plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene: A compound with a similar structure but containing nitrogen atoms instead of arsenic.
8,11-Dioxa-5,14-diarsaoctadecane: A related compound with a different arrangement of atoms.
Uniqueness
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is unique due to the presence of both phenyl groups and arsenic atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137790-13-7 |
|---|---|
Fórmula molecular |
C26H40As2O2 |
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
butyl-[2-[2-[2-[butyl(phenyl)arsanyl]ethoxy]ethoxy]ethyl]-phenylarsane |
InChI |
InChI=1S/C26H40As2O2/c1-3-5-17-27(25-13-9-7-10-14-25)19-21-29-23-24-30-22-20-28(18-6-4-2)26-15-11-8-12-16-26/h7-16H,3-6,17-24H2,1-2H3 |
Clave InChI |
GIWWQXHNJOTSNO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[As](CCOCCOCC[As](CCCC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


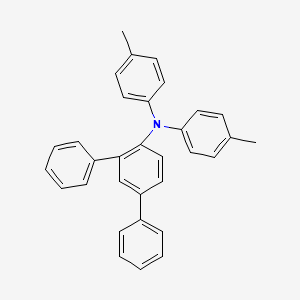
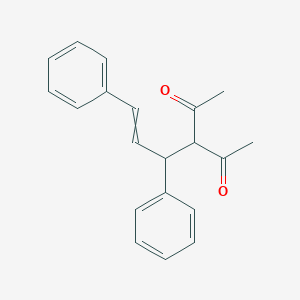
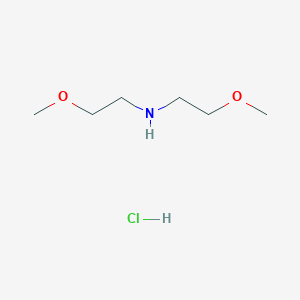
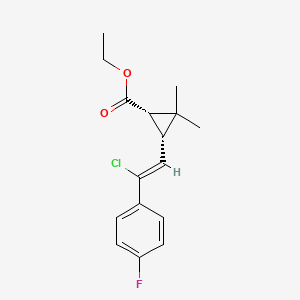
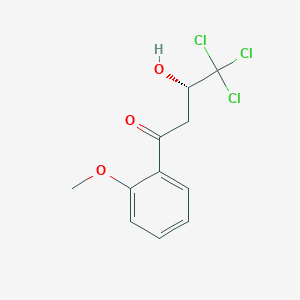


![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
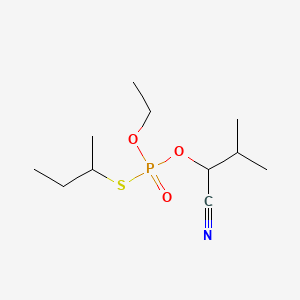
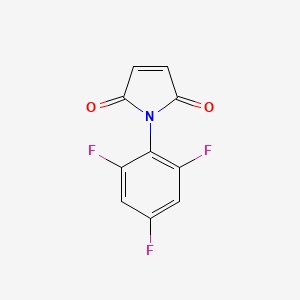
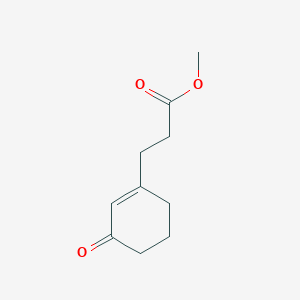
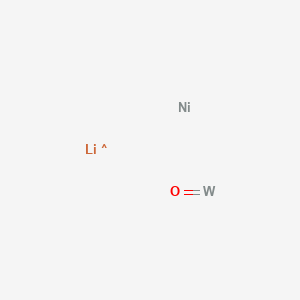
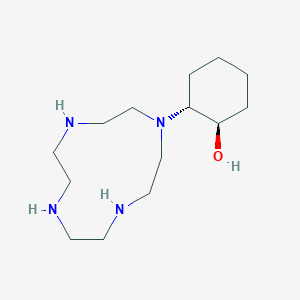
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
